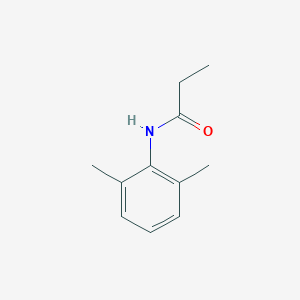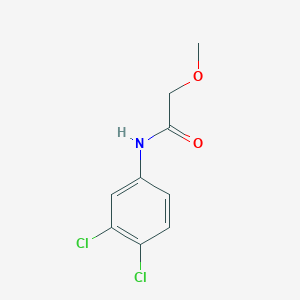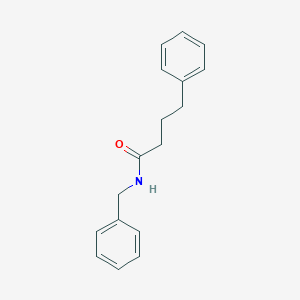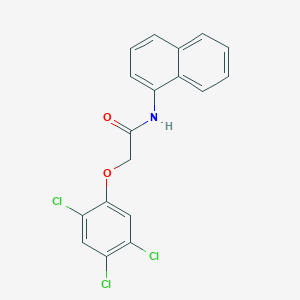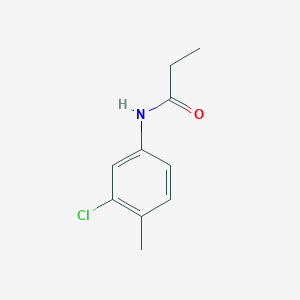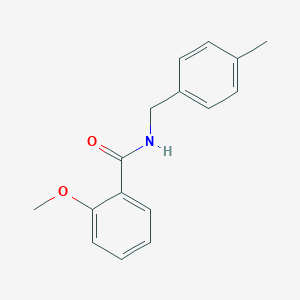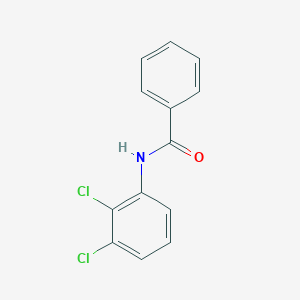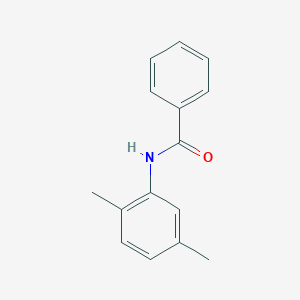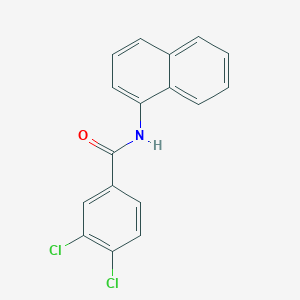
N-(3,4-dichlorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)furan-2-carboxamide, also known as DCPC, is a synthetic compound that belongs to the class of furan carboxamides. DCPC has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
N-(3,4-dichlorophenyl)furan-2-carboxamide acts as a positive allosteric modulator of GABA receptors, which are responsible for regulating the activity of neurons in the brain. N-(3,4-dichlorophenyl)furan-2-carboxamide binds to a specific site on the GABA receptor, which enhances the receptor's response to GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to reduce anxiety-like behavior and increase the duration of sleep. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have anti-convulsant properties and may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(3,4-dichlorophenyl)furan-2-carboxamide is also stable and has a long shelf life. However, N-(3,4-dichlorophenyl)furan-2-carboxamide has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. N-(3,4-dichlorophenyl)furan-2-carboxamide also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)furan-2-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and other neurological disorders. Another direction is to study the effects of N-(3,4-dichlorophenyl)furan-2-carboxamide on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to better understand the mechanism of action of N-(3,4-dichlorophenyl)furan-2-carboxamide and its potential interactions with other drugs.
Synthesemethoden
N-(3,4-dichlorophenyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. The resulting compound is then reacted with furan-2-carboxamide in the presence of a base to form N-(3,4-dichlorophenyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)furan-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to modulate the activity of GABA receptors, which are important in regulating neuronal activity. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been studied for its potential use in the treatment of anxiety and other neurological disorders.
Eigenschaften
CAS-Nummer |
1982-60-1 |
|---|---|
Produktname |
N-(3,4-dichlorophenyl)furan-2-carboxamide |
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
InChI-Schlüssel |
WQXSBOMBIFWLFW-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
1982-60-1 |
Piktogramme |
Irritant |
Löslichkeit |
8.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



